3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 5’ position, and a carboxylic acid group at the 3 position of the biphenyl structure. Biphenyl compounds are significant in organic chemistry due to their structural versatility and presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl derivatives, including 3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid, often involves coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . For instance, the synthesis might start with 3-fluoro-5-methoxyphenylboronic acid and an appropriate aryl halide under Suzuki coupling conditions.
Industrial Production Methods
Industrial production of such compounds typically scales up the laboratory methods, ensuring the reactions are efficient and cost-effective. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalyst loading) are common strategies to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions:
Electrophilic Aromatic Substitution: Due to the biphenyl structure, it can participate in electrophilic aromatic substitution reactions, similar to benzene.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the functional groups present.
Substitution Reactions: The fluorine and methoxy groups can be substituted under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products depend on the specific reactions and conditions used. For example, nitration would introduce a nitro group, while oxidation might convert the methoxy group to a carboxylic acid .
Scientific Research Applications
3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the biphenyl structure.
4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid: Similar biphenyl structure with different substitution patterns.
Uniqueness
3’-Fluoro-5’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine, methoxy, and carboxylic acid groups provides a distinct profile compared to other biphenyl derivatives .
Properties
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCDFBNQEJRQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681808 |
Source
|
Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-10-9 |
Source
|
Record name | 3′-Fluoro-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.